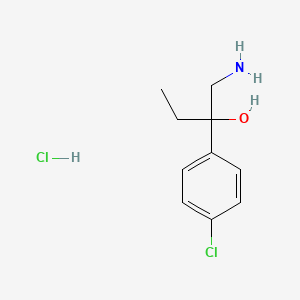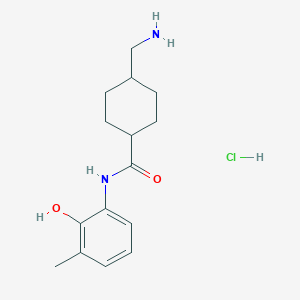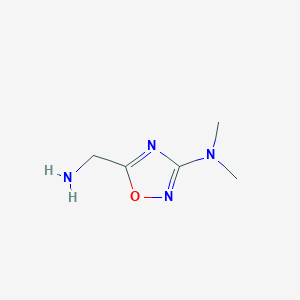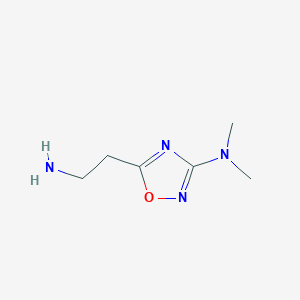
2,4,6-Trichloronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloronicotinamide (2,4,6-TNA) is an organic compound that has been studied extensively due to its wide range of applications in scientific research. It is a derivative of nicotinamide and is used in many different laboratory experiments, such as in the synthesis of other compounds, as a reagent, and as a catalyst. 2,4,6-TNA has been used to study the biochemical and physiological effects of a variety of compounds, as well as to develop new compounds with potential therapeutic applications.
Aplicaciones Científicas De Investigación
Environmental and Health Impacts of Chlorinated Compounds
Analysis of Global Trends in Herbicide Toxicity Studies
A scientometric review highlights the rapid advancement in research on the toxicology and mutagenicity of 2,4-D, a widely used herbicide. This study provides a quantitative analysis of research trends, identifying the United States, Canada, and China as leading contributors. The review points out that future research may likely focus on molecular biology, gene expression, and the assessment of exposure in humans or vertebrate bioindicators (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Concentrations and Toxicology of Halogenated Phenols
This review discusses the ubiquity and environmental impact of 2,4,6-Tribromophenol, highlighting its occurrence as both a pesticide and a degradation product of other substances. The study calls for further research into its toxicokinetics and toxicodynamics, underlining the compound's relevance due to new flame retardants entering the market (Koch & Sures, 2018).
Review of Triclosan's Safety Profile
Examines the extensive use of Triclosan, an antibacterial compound, across various consumer products over 40 years. It evaluates human and animal studies, concluding Triclosan's safety for use in personal care products based on current exposure levels (Rodricks, Swenberg, Borzelleca, Maronpot, & Shipp, 2010).
Potential Impact of 2,4-D on Humans and Ecosystems
Reviews the environmental fate and eco-toxicological effects of 2,4-D, highlighting concerns about its detection in various environments and its potential lethal effects on non-target organisms. The paper suggests an urgent need for further research on its environmental and health impacts (Islam et al., 2017).
Propiedades
IUPAC Name |
2,4,6-trichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-2-1-3(8)11-5(9)4(2)6(10)12/h1H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLNRTPWCZJLOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloronicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)



![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)




![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)

![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)

methanone hydrobromide](/img/structure/B1379261.png)